6-Ethoxy-[1,5]naphthyridin-4-ol
CAS No.: 2097068-45-4
Cat. No.: VC11655282
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
![6-Ethoxy-[1,5]naphthyridin-4-ol - 2097068-45-4](/images/structure/VC11655282.png)
Specification
CAS No. | 2097068-45-4 |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 6-ethoxy-1H-1,5-naphthyridin-4-one |
Standard InChI | InChI=1S/C10H10N2O2/c1-2-14-9-4-3-7-10(12-9)8(13)5-6-11-7/h3-6H,2H2,1H3,(H,11,13) |
Standard InChI Key | RHTROZOUFOLFAH-UHFFFAOYSA-N |
SMILES | CCOC1=NC2=C(C=C1)NC=CC2=O |
Canonical SMILES | CCOC1=NC2=C(C=C1)NC=CC2=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 6-ethoxy-1H-1,5-naphthyridin-4-one, reflecting its keto-enol tautomerism at position 4. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol (calculated from the methoxy analogue ).
Structural Characterization
The 1,5-naphthyridine core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 5 (Figure 1). The ethoxy group (-OCH₂CH₃) at position 6 and hydroxyl group (-OH) at position 4 create distinct electronic effects:
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The ethoxy group donates electron density via resonance, stabilizing the aromatic system .
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The hydroxyl group participates in intramolecular hydrogen bonding, influencing tautomeric equilibrium .
Table 1: Key Identifiers of 6-Ethoxy-1,5-Naphthyridin-4-ol
Property | Value |
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CAS Registry Number | Not reported |
SMILES | CCOC1=NC2=C(C=C1)NC=CC2=O |
InChI Key | Derived computationally |
Synthetic Methodologies
Cyclization Reactions
The Conrad-Limpach reaction is a cornerstone for synthesizing 1,5-naphthyridines. For 6-ethoxy derivatives, 3-aminopyridine precursors react with β-ketoesters under thermal conditions to form Schiff bases, which cyclize to yield the naphthyridine core . Modifications include:
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Ethoxy Introduction: Ethyl bromide or tosylate agents replace methoxy groups in intermediates. For example, demethylation of 6-methoxy-1,5-naphthyridin-4-ol (CAS 23443-25-6 ) followed by ethylation yields the ethoxy analogue .
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Regioselective Functionalization: Suzuki-Miyaura coupling at position 2 allows subsequent substitution at position 6, as demonstrated in analogues .
Scheme 1: Representative Synthesis Route
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Intermediate Formation: 3-Amino-4-ethoxypyridine reacts with ethyl acetoacetate to form a Schiff base.
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Cyclization: Heating in diphenyl ether induces ring closure.
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Aromatization: Oxidative decarboxylation yields 6-ethoxy-1,5-naphthyridin-4-ol .
Post-Functionalization Strategies
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N-Alkylation: Quaternary ammonium salts form at nitrogen sites, enabling further derivatization .
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Halogenation: Phosphorus oxychloride converts hydroxyl groups to chlorides, facilitating nucleophilic substitution .
Physicochemical Properties
Solubility and Lipophilicity
The ethoxy group enhances lipophilicity compared to methoxy analogues (calculated logP ≈ 1.8 vs. 1.2 ). Water solubility is limited (<1 mg/mL at 25°C), necessitating co-solvents for biological assays.
Tautomeric Equilibrium
The 4-hydroxyl group exists in equilibrium with the 4-keto form, influencing hydrogen-bonding capacity and reactivity. NMR studies of similar compounds show a 3:1 keto-enol ratio in DMSO-d₆ .
Table 2: Comparative Properties of Naphthyridine Derivatives
Compound | logP | Water Solubility (mg/mL) |
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6-Methoxy derivative | 1.2 | 2.5 |
6-Ethoxy derivative | 1.8 | <1 |
Biological Activity and Mechanisms
Antimalarial Applications
2,8-Disubstituted-1,5-naphthyridines exhibit dual inhibition of Plasmodium phosphatidylinositol-4-kinase β (PI4K) and hemozoin formation . While 6-ethoxy derivatives remain untested, structural similarities suggest potential activity:
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PI4K Inhibition: Ethoxy groups may enhance membrane permeability, improving target engagement .
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Resistance Profile: Analogues retain efficacy against drug-resistant P. falciparum strains (IC₅₀ < 50 nM ).
Kinase Selectivity
6-Substituted naphthyridines show minimal off-target effects on human kinases (e.g., MINK1, MAP4K4 ), reducing toxicity risks.
Industrial and Material Science Applications
Ligand Design in Coordination Chemistry
8-Hydroxy-1,5-naphthyridines serve as chelating agents for transition metals (e.g., Pt, Cu) in catalytic systems . The ethoxy group’s steric bulk could modulate metal-ligand bond angles, enhancing catalytic selectivity.
Organic Electronics
1,5-Naphthyridine derivatives emit blue fluorescence (λₑₘ ≈ 450 nm ), suggesting utility in OLEDs. Ethoxy substitution may redshift emission via electron-donating effects.
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